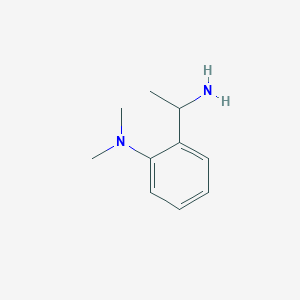

2-(1-aminoethyl)-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminoethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKNJZLEZJEYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Aminoethyl N,n Dimethylaniline and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis involves mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(1-aminoethyl)-N,N-dimethylaniline, several strategic disconnections can be considered.

A primary disconnection strategy involves the carbon-carbon bond between the aromatic ring and the ethyl side chain (Disconnection A). This approach suggests a precursor like N,N-dimethylaniline and an electrophilic two-carbon synthon containing the amine functionality. This could be achieved via a Friedel-Crafts-type reaction or by using an organometallic derivative of N,N-dimethylaniline.

A second approach, Disconnection B, breaks the C-N bond of the primary amine on the side chain. This retrosynthetic step leads back to a ketone precursor, 2'-acetyl-N,N-dimethylaniline. This ketone can then be converted to the amine through methods like reductive amination or other related transformations.

Finally, Disconnection C targets the C-N bonds of the dimethylamino group. This leads to 2-(1-aminoethyl)aniline, which can be subsequently dimethylated. This strategy is viable but may require protecting the primary amine on the side chain during the methylation step to avoid over-alkylation.

These disconnections form the basis for the synthetic strategies detailed in the following sections.

Classical Synthesis Routes to N,N-Dimethylanilines: A Detailed Examination

The N,N-dimethylaniline core is a fundamental component of the target molecule. Its synthesis is well-established and can be achieved through several classical routes. alfa-chemistry.com

Reductive amination, or reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.org It typically involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com To synthesize N,N-dimethylaniline, aniline (B41778) can be reacted with formaldehyde (B43269) in the presence of a reducing agent.

A significant advancement is the development of one-pot syntheses that start from even simpler precursors. For instance, N,N-dimethylaniline can be synthesized directly from nitrobenzene (B124822) and methanol (B129727) in a single process. rsc.org In this method, a Raney-Ni® catalyst facilitates the hydrogenation of nitrobenzene to aniline using hydrogen generated in situ from methanol. rsc.org The same catalyst then promotes the N-methylation of the newly formed aniline, achieving a high yield of N,N-dimethylaniline. rsc.org

Another direct reductive amination approach uses hydrosilatrane as a cheap, safe, and easy-to-handle reducing agent, enabling the metal-free synthesis of tertiary amines from a wide range of aldehydes and ketones. squarespace.com For synthesizing N,N-dimethylalkylamines specifically, borohydride (B1222165) exchange resin (BER) has been shown to be an effective alternative to other reducing agents like sodium cyanoborohydride. koreascience.kr

The direct alkylation of aniline with methylating agents is a common industrial and laboratory method for producing N,N-dimethylaniline. alfa-chemistry.com This reaction involves the nucleophilic attack of the aniline nitrogen on an electrophilic methyl group.

Industrial-Scale Synthesis: In industrial settings, N,N-dimethylaniline is often produced by heating aniline with an excess of methanol in the presence of a catalyst like sulfuric acid. alfa-chemistry.comprepchem.com The reaction is typically carried out in an autoclave at high temperatures (210–225°C) and pressures (3–3.3 MPa). alfa-chemistry.comprepchem.com The use of excess methanol helps to drive the reaction to completion, converting aniline fully into N,N-dimethylaniline. alfa-chemistry.com A gas-phase variant of this method involves passing a mixture of aniline and methanol vapor over a catalyst at elevated temperatures, which can achieve aniline conversion rates of up to 99.5%. alfa-chemistry.comresearchgate.net

Laboratory-Scale Synthesis: On a laboratory scale, other methylating agents can be employed. Trimethyl phosphate (B84403) serves as an effective alkylating agent for the dimethylation of aniline, typically by refluxing the two reagents together. youtube.com Another method utilizes dimethyl carbonate as the methyl source, reacting with aniline at 200°C and 3.5 MPa to produce N,N-dimethylaniline with a yield of up to 90%. researchgate.net

Table 1: Comparison of N,N-Dimethylaniline Synthesis via Alkylation

| Methylating Agent | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Yield | Reference(s) |

| Methanol | Sulfuric Acid | 210-215 | 3-3.3 | 95% | alfa-chemistry.com, prepchem.com |

| Methanol | Sulfate/Glass Catalyst (Gas Phase) | 320 | Atmospheric | 98% | alfa-chemistry.com |

| Trimethyl Phosphate | None (Gentle Reflux) | ~65-100 | Atmospheric | Not specified | youtube.com |

| Dimethyl Carbonate | None | 200 | 3.5 | 90% | researchgate.net |

Multi-step syntheses allow for the use of readily available starting materials that are sequentially transformed into the desired product. A prominent example is the synthesis of N,N-dimethylaniline from nitrobenzene. This conversion involves two key steps:

Reduction of Nitrobenzene: The nitro group is first reduced to a primary amine. This is a standard transformation that can be accomplished with a variety of reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

N-Methylation of Aniline: The resulting aniline is then dimethylated using one of the alkylation methods described previously, such as reaction with methanol and an acid catalyst or other methylating agents. alfa-chemistry.comprepchem.com

As mentioned, these two steps can be combined into a highly efficient one-pot reaction, demonstrating the convergence of multi-step and one-pot strategies. rsc.org

Asymmetric Synthesis Approaches for Enantiopure this compound

Producing enantiomerically pure versions of this compound requires asymmetric synthesis, a field focused on controlling the stereochemical outcome of a reaction. wikipedia.org Many drugs and bioactive molecules are chiral, making the development of such syntheses critically important. yale.edu

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

A plausible route to enantiopure this compound using this approach would follow the retrosynthetic logic of Disconnection B, starting from 2'-acetyl-N,N-dimethylaniline. The synthesis would proceed as follows:

Preparation of Precursor: The starting material, 2'-acetyl-N,N-dimethylaniline, can be synthesized via Friedel-Crafts acylation of N,N-dimethylaniline.

Attachment of Chiral Auxiliary: The ketone is condensed with a chiral amine auxiliary, such as an enantiomerically pure phenylethylamine or a related compound, to form a chiral imine or enamine.

Diastereoselective Transformation: The key stereocenter is then established. For example, the chiral imine can be reduced diastereoselectively. The steric hindrance imposed by the chiral auxiliary directs the reducing agent to attack one face of the C=N double bond preferentially, leading to one diastereomer of the product in excess.

Removal of Auxiliary: The final step is the cleavage of the chiral auxiliary, typically through hydrogenolysis, to release the desired enantiopure primary amine.

A well-established class of chiral auxiliaries are oxazolidinones, often called Evans auxiliaries. wikipedia.orgresearchgate.net These are particularly effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net Another widely used auxiliary is pseudoephedrine, which is effective in directing the diastereoselective alkylation of amides. nih.gov More recently, tert-butanesulfinamide (Ellman's auxiliary) has become a versatile and extensively used chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Class | Common Examples | Typical Application | Reference(s) |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation, Aldol Reactions | wikipedia.org, researchgate.net |

| Ephedrine Derivatives | (+)-Pseudoephedrine, (-)-Ephedrine | Asymmetric Alkylation of Amides | sigmaaldrich.com, nih.gov |

| Sulfinamides | (R)- and (S)-tert-Butanesulfinamide | Synthesis of Chiral Amines via Imine Condensation/Addition | yale.edu |

| Chiral Amines | (S)-1-Phenylethylamine | Imine Formation and Diastereoselective Reduction/Addition | rsc.org |

Asymmetric Catalysis in Stereoselective C-N Bond Formation

Asymmetric catalysis is a powerful strategy for the direct enantioselective synthesis of chiral amines. This approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For amines like this compound, this often involves the catalytic hydrogenation or transfer hydrogenation of a prochiral imine, or the addition of nucleophiles to imine derivatives.

Transition metal complexes featuring chiral ligands are frequently employed. For instance, iridium-catalyzed N-heterocyclization has been used effectively for the enantioselective synthesis of 2-(pyridin-3-yl)-piperidine alkaloids, demonstrating a powerful method for forming chiral C-N bonds. nih.gov A similar strategy could be envisioned for the target molecule, likely involving the asymmetric reduction of the corresponding imine derived from 2-acetyl-N,N-dimethylaniline.

Another prominent method involves the use of Nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. These complexes serve as chiral templates, allowing for the asymmetric synthesis of various α-amino acids through alkylation or other modifications. nih.govnih.gov This methodology, particularly through dynamic kinetic resolution procedures, provides a scalable and practical route to tailor-made amino acids and, by extension, chiral amines. nih.gov

Table 1: Examples of Asymmetric Catalytic Systems for Chiral Amine Synthesis

| Catalyst System | Reaction Type | Substrate Type | Relevance to Target Compound |

| [Cp*IrCl2]2 / Chiral Amine | N-Heterocyclization | Diol | Enantioselective formation of a chiral amine center. nih.gov |

| Ni(II) Schiff Base Complexes | Alkylation / Homologation | Glycine/Alanine Derivatives | Establishes chirality at the α-carbon to a nitrogen atom. nih.govnih.gov |

| Pd/In Bimetallic System | Cascade Allylation | N-sulfinyl-α-imino ester | Creates chiral α-amino esters, precursors to chiral amines. core.ac.uk |

Stereoselective Reductions and Oxidations

Stereoselective reduction of a prochiral ketone or imine is a common and effective method for synthesizing chiral amines and alcohols. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, the key precursor would be 2-(1-iminoethyl)-N,N-dimethylaniline or 2-acetyl-N,N-dimethylaniline.

A widely used approach employs chiral auxiliaries, such as N-tert-butanesulfinamide. Condensation of the auxiliary with a ketone (2-acetyl-N,N-dimethylaniline) would form a prochiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond with a hydride source (e.g., NaBH4) and removal of the auxiliary affords the chiral amine in high diastereomeric and enantiomeric excess. This method's reliability stems from the predictable stereochemical control exerted by the bulky tert-butylsulfinyl group. nih.gov

The choice of reducing agent and reaction conditions is crucial for achieving high stereoselectivity. Functionalized organolithium compounds have also been added to N-tert-butanesulfinyl aldimines to produce chiral amino ketone derivatives stereoselectively. nih.gov

Enzymatic or Biocatalytic Syntheses

Enzymatic methods offer high selectivity under mild reaction conditions and are increasingly used for producing enantiomerically pure compounds. nih.gov For chiral amines, enzymatic kinetic resolution (EKR) is a particularly effective technique. In EKR, an enzyme selectively acylates one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated easily.

Lipases, such as Candida antarctica Lipase B (CALB), often sold under the brand name Novozym 435, are highly effective for these resolutions. nih.gov The kinetic resolution of racemic 1-phenylethylamine, a close structural analog of the target compound's side chain, is well-established. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation and resulting in a mixture of one enantiomer of the amine and the other enantiomer of the corresponding amide. A double enzymatic kinetic resolution (DEKR) can further enhance efficiency by resolving two racemates simultaneously in a one-pot reaction. nih.gov

Table 2: Enzymatic Kinetic Resolution of a Model Chiral Amine

| Enzyme | Reaction | Model Substrate | Key Finding |

| Novozym 435 (CALB) | Enantioselective Acylation | 1-Phenylethylamine | Efficiently catalyzes the kinetic resolution of racemic amines, providing access to both enantiomers. nih.gov |

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity (>99%) for a specific stereoisomer of this compound requires robust purification techniques to remove chemical impurities, byproducts, and, most importantly, the unwanted stereoisomers.

Chromatographic Methodologies

Chromatography is an indispensable tool for both purification and analysis. For aromatic amines, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used. researchgate.netsigmaaldrich.com

Standard reversed-phase HPLC, often using a C18 column with a mobile phase of acetonitrile (B52724) and water (with acid modifiers like formic or phosphoric acid), can effectively separate the target compound from non-isomeric impurities. sielc.com

To separate the enantiomers, chiral chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are often effective for separating the enantiomers of chiral amines and their derivatives. nih.gov The development of a preparative chiral HPLC method allows for the isolation of gram quantities of each enantiomer with high enantiomeric excess (>99% ee). nih.gov

Table 3: Chromatographic Conditions for Aromatic Amine Analysis

| Method | Column Type | Mobile Phase / Conditions | Application |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Separation of N,N-dimethylaniline from impurities. sielc.com |

| GC | SLB-IL59 (Ionic Liquid) | Temperature Gradient Program | Analysis of a mixture of aniline compounds. |

| Chiral HPLC | Chiralpak® IA | n-hexane/ethanol/chloroform (B151607) | Enantioseparation of chiral amino alcohol derivatives. nih.gov |

Crystallization and Diastereomeric Salt Resolution

Classical resolution via diastereomeric salt formation is a common, large-scale method for separating enantiomers of amines. wikipedia.orgmdpi.com The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Because diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orgyoutube.com One diastereomeric salt will typically crystallize preferentially from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the desired pure enantiomer of the amine. wikipedia.org

Commonly used resolving agents for amines include enantiomerically pure forms of tartaric acid, O,O'-dibenzoyltartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orggoogle.com The selection of the appropriate resolving agent and crystallization solvent is often empirical and crucial for an efficient separation.

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class | Mechanism |

| (+)-Tartaric Acid | Chiral Carboxylic Acid | Forms diastereomeric salts with racemic amines. wikipedia.org |

| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid | Forms diastereomeric salts with different solubilities. google.com |

| O,O'-Di-p-toluoyl-D-tartaric acid | Chiral Carboxylic Acid Derivative | Often provides better crystal formation and separation efficiency. google.com |

Chemical Reactivity and Transformation Mechanisms of 2 1 Aminoethyl N,n Dimethylaniline

Reactivity of the Primary Amino Group

The primary amino group (-NH2) attached to the ethyl substituent is a key site for nucleophilic reactions. Its reactivity is typical of primary alkylamines, enabling a variety of functional group transformations.

Acylation and Sulfonylation Reactions

The primary amine of 2-(1-aminoethyl)-N,N-dimethylaniline readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in synthetic chemistry for introducing protecting groups or for building more complex molecular architectures. The lone pair of electrons on the primary nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl or sulfonyl center.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

| Acetyl Chloride | N-(1-(2-(dimethylamino)phenyl)ethyl)acetamide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. |

| Benzoyl Chloride | N-(1-(2-(dimethylamino)phenyl)ethyl)benzamide | Similar to acylation with acetyl chloride. |

| p-Toluenesulfonyl Chloride | N-(1-(2-(dimethylamino)phenyl)ethyl)-4-methylbenzenesulfonamide | Typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) in a suitable solvent. |

Schiff Base Formation and Imine Chemistry

The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.com This reversible reaction, often catalyzed by acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The resulting carbon-nitrogen double bond (C=N) of the imine is a versatile functional group that can participate in various subsequent transformations, including reduction to secondary amines or serving as a ligand in coordination chemistry. youtube.com The formation of Schiff bases is a common strategy for synthesizing complex molecules and metal-ligand complexes. nih.govresearchgate.net

Alkylation and Quaternization Reactions

Direct alkylation of the primary amino group can be challenging to control, as the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, mono-alkylation can be achieved. Quaternization of the primary amine is generally not a direct objective but can occur as a side reaction during alkylation attempts if an excess of the alkylating agent is used. More commonly, selective N-alkylation is achieved through reductive amination, where the primary amine first forms an imine with an aldehyde or ketone, which is then reduced in situ.

Reactivity of the Tertiary Amino Group

The tertiary dimethylamino group (-N(CH3)2) attached directly to the aromatic ring exhibits its own characteristic reactivity, primarily acting as a Lewis base and being susceptible to oxidation.

Coordination to Metal Centers

The tertiary amino group, along with the primary amino group, allows this compound to act as a bidentate ligand in coordination chemistry. uci.edu The lone pairs of electrons on both nitrogen atoms can donate to a metal center, forming stable chelate rings. scirp.orgnih.gov This chelation effect enhances the stability of the resulting metal complexes. It has been shown to form complexes with various transition metals, including nickel(II), copper(II), and chromium(III). scirp.orgnih.govresearchgate.net The geometry and properties of these complexes depend on the metal ion, its oxidation state, and the other ligands present. nih.govemory.edu The coordination ability is crucial for its application in catalysis and materials science. youtube.com

Table 2: Examples of Metal Complex Formation

| Metal Ion | Resulting Complex Type | Potential Geometry |

| Nickel(II) | [Ni(ligand)2(H2O)2]Cl2 | Octahedral nih.gov |

| Copper(II) | [Cu(ligand)Cl2] | Square Planar or Distorted Octahedral researchgate.net |

| Chromium(III) | [Cr(ligand)2Cl2]Cl | Octahedral scirp.org |

Note: The exact structure depends on reaction conditions and stoichiometry.

Amine Oxide Formation via Oxidation Reactions

The tertiary nitrogen of the dimethylamino group is susceptible to oxidation, typically by reagents like hydrogen peroxide (H2O2) or peroxy acids, to form the corresponding N-oxide. wikipedia.orglibretexts.org This transformation converts the tertiary amine into an amine oxide (R3N+–O−), a functional group with distinct chemical properties. wikipedia.org The primary amino group is generally less reactive towards oxidation under these conditions. The oxidation of N,N-dimethylaniline derivatives has been studied, and the formation of N-oxides is a well-established reaction. rsc.orgnih.gov This reaction can sometimes occur slowly upon exposure to atmospheric oxygen. wikipedia.org

Reactivity of the Aromatic Ring System

The reactivity of the phenyl group is significantly influenced by the two nitrogen-containing substituents. The N,N-dimethylamino group is a powerful activating group, increasing the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. wikipedia.orgvaia.com The 1-aminoethyl group, also an activating group, further enhances this effect.

The N,N-dimethylamino group is a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.org However, in this compound, the presence of the bulky 1-aminoethyl group at the C2 position introduces significant steric hindrance. This steric impediment largely obstructs electrophilic attack at the adjacent C6 (ortho) position. Consequently, electrophiles are predominantly directed to the C4 (para) position, which is sterically accessible and electronically activated.

Friedel-Crafts Reactions: Traditional Friedel-Crafts reactions, which employ strong Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), are generally incompatible with aromatic amines such as N,N-dimethylaniline and its derivatives. quora.comnih.govresearchgate.net The basic lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst. This interaction forms a deactivating ammonium salt, which renders the aromatic ring less nucleophilic and thus resistant to electrophilic attack. quora.com

However, recent advancements have enabled Friedel-Crafts-type reactions on these challenging substrates. Theoretical and experimental studies have shown that cyclic diaminocarbene-gold(I) complexes can effectively catalyze the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes. nih.govresearchgate.netnih.gov These reactions proceed via an electrophilic aromatic substitution mechanism where the gold cation activates the alkene, which is then attacked by the electron-rich aromatic ring. nih.gov A key finding is the high para-selectivity of these reactions, which aligns with the expected reactivity pattern for this compound, where the para position is the most favorable site for substitution. nih.govresearchgate.net The regioselectivity (Markovnikov vs. anti-Markovnikov addition) in these gold-catalyzed reactions is highly dependent on the structure of the alkene used. nih.govresearchgate.net

| Reaction Type | Catalyst System | Expected Regioselectivity for this compound | Rationale / Comments |

|---|---|---|---|

| General EAS (Nitration, Halogenation) | Standard Reagents | Predominantly C4 (para) substitution | The N,N-dimethylamino group is a strong o,p-director. The ortho-substituent sterically hinders the C6 position. |

| Friedel-Crafts Alkylation | Traditional (e.g., AlCl₃) | Reaction is inhibited | Catalyst deactivation via coordination with the amine nitrogen. quora.comresearchgate.net |

| Friedel-Crafts Alkylation | Modern (e.g., Gold(I) Carbene) | High para-selectivity | Avoids catalyst deactivation and favors the sterically accessible para position. nih.govnih.gov |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism generally requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano). nih.govnih.gov

The parent compound, this compound, is electron-rich due to its two activating amino groups and is therefore not a suitable substrate for SNAr reactions. For this transformation to become feasible, derivatives of the compound must be synthesized. Specifically, the introduction of potent electron-withdrawing groups, such as nitro (NO₂) groups, onto the aromatic ring would be necessary to sufficiently lower the ring's electron density. If such a derivative also contained a good leaving group (e.g., a halide), it could then undergo SNAr. Mechanistic studies show that such reactions can proceed through a concerted pathway or a stepwise addition-elimination sequence via a stable Meisenheimer complex, depending on the specific substrate and nucleophile. nih.govnih.gov

Intramolecular Reactions and Cyclization Pathways

The strategic positioning of the 1-aminoethyl side chain ortho to the N,N-dimethylamino group creates opportunities for intramolecular reactions, leading to the formation of heterocyclic ring systems. A notable pathway involves the initial oxidation of the tertiary amine to an N-oxide.

Research on N,N-dimethylaniline N-oxides demonstrates their transformation into various quinoline (B57606) derivatives. nih.gov For instance, activation of the N-O bond with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) followed by treatment with a Lewis acid can generate an exocyclic iminium ion. This reactive intermediate can then undergo a formal inverse-electron-demand aza-Diels-Alder (Povarov) reaction with an olefin to yield a tetrahydroquinoline core. nih.gov It is plausible that the N-oxide of this compound could undergo a similar tandem Polonovski-Povarov sequence.

Furthermore, a tandem Polonovski-Mannich reaction has been reported for N,N-dimethylaniline N-oxides, leading to the formation of N-methylindolines. researchgate.net In this process, an intramolecular reaction occurs where the generated iminium ion is attacked by the aromatic ring itself. For this compound, the primary amine on the side chain could also act as an internal nucleophile, potentially leading to different cyclized products depending on the reaction conditions. Studies on other substituted anilines, such as the base-induced cyclization of N-n-butyl-2,6-dinitroaniline to a benzimidazole (B57391) N-oxide, further illustrate the potential for intramolecular cyclization in appropriately functionalized aniline (B41778) derivatives. rsc.org

Oxidative and Reductive Transformations (e.g., Mannich reactions, dealkylation)

The nitrogen centers in this compound are primary sites for oxidative transformations.

Oxidative Dealkylation: The N,N-dimethylamino group is susceptible to oxidative N-dealkylation, a process that removes one or both methyl groups. nih.govnih.gov This transformation is a key metabolic pathway catalyzed by enzymes like cytochrome P-450 and can also be achieved using chemical methods. nih.govmdpi.com The mechanism often proceeds through an initial single-electron transfer from the nitrogen atom to form a radical cation, followed by deprotonation at an adjacent carbon to yield an α-aminoalkyl radical. mdpi.com This intermediate can be further oxidized to an iminium ion, which is then hydrolyzed to yield the N-demethylated amine (N-methylaniline derivative) and formaldehyde (B43269). mdpi.com Non-heme manganese(II) complexes in the presence of co-oxidants like peracetic acid or mCPBA have proven to be effective catalysts for this transformation. mdpi.com

Mannich and Mannich-like Reactions: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton. wikipedia.orgvaia.com The primary amine of the 1-aminoethyl group in this compound can participate as the amine component in a classic Mannich reaction.

Additionally, the electron-rich aromatic ring can act as the nucleophilic component in a Mannich-type reaction, attacking a pre-formed electrophilic iminium ion. This is exemplified by the multicomponent double Mannich alkylamination, which can functionalize both C(sp²)–H and benzylic C(sp³)–H bonds. nih.gov

Catalytic Applications of 2 1 Aminoethyl N,n Dimethylaniline and Its Metal Complexes

Non-Chiral Catalysis in Organic Synthesis

Use as a Lewis Base Catalyst

There is no available research data to specifically describe the application of 2-(1-aminoethyl)-N,N-dimethylaniline as a Lewis base catalyst. Lewis base catalysis is a well-established field where tertiary amines can act as catalysts by donating an electron pair. researchgate.netnih.gov For instance, other tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are known to be highly effective Lewis base catalysts in reactions such as acylations and alkylations. nih.gov The catalytic function of these amines often involves the formation of a more reactive intermediate with the substrate. nih.gov However, specific examples, reaction scopes, or detailed findings concerning the use of this compound in this capacity are not documented in the available literature.

Mechanistic Studies in Catalysis: Catalytic Cycles and Intermediates

No mechanistic studies, including the elucidation of catalytic cycles or the identification of intermediates, have been published specifically for reactions catalyzed by this compound or its metal complexes.

Mechanistic investigations are crucial for understanding and optimizing catalytic processes. For related compounds, such as N,N-dimethylaniline itself, mechanistic studies have been conducted for reactions like nitration and oxidative cyclization. rsc.orgnih.gov These studies often propose radical cation intermediates and detail the catalytic cycle. rsc.orgnih.gov Similarly, for chiral N,N'-dioxide ligands complexed with metals, proposed catalytic cycles and transition states have been put forward to explain the stereoselectivity of reactions. nih.gov In the context of palladium catalysis, the coordination of Lewis basic nitrogen atoms can be a key factor in the reaction mechanism. nih.gov Despite these examples within the broader family of amine catalysts, no such specific mechanistic details are available for this compound.

Theoretical and Computational Studies on 2 1 Aminoethyl N,n Dimethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Hartree-Fock and post-Hartree-Fock methods, provide insights into electron distribution and molecular reactivity.

Molecular Orbital Analysis and Electrostatic Potential

No specific studies detailing the molecular orbital analysis (including HOMO-LUMO energy gaps) or the molecular electrostatic potential (MEP) maps for 2-(1-aminoethyl)-N,N-dimethylaniline were found. Such an analysis would be crucial for predicting the molecule's reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding its intermolecular interactions.

Conformational Analysis and Energy Landscapes

Information regarding the conformational analysis and potential energy landscapes of this compound is not available. A thorough conformational search would be necessary to identify the most stable geometric isomers (conformers) and the energy barriers between them, which dictates the molecule's flexibility and preferred shapes.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, providing a balance between accuracy and computational cost.

Transition State Characterization and Activation Energies

There are no available DFT studies that characterize the transition states or calculate the activation energies for reactions involving this compound. This information would be essential for understanding the kinetics and feasibility of chemical transformations it might undergo.

Reaction Coordinate Mapping and Energy Profiles

Similarly, the literature search did not yield any studies on reaction coordinate mapping or the generation of energy profiles for reactions of this compound. These computational maps are vital for visualizing the lowest energy path a reaction follows from reactants to products.

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. They are particularly useful for investigating how a ligand like this compound might interact and bind with metal ions.

No published molecular dynamics simulations studying the interactions between this compound and metal centers were identified. Such simulations would provide valuable insights into the formation, stability, and dynamics of potential metal complexes, which is relevant for catalysis and materials science.

General computational methods exist for predicting the chiroptical properties of chiral molecules. These approaches, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate theoretical Electronic Circular Dichroism (ECD) spectra. The comparison of these predicted spectra with experimentally obtained data can help in determining the absolute configuration of a chiral center.

For a molecule like this compound, which contains a stereocenter at the ethylamine moiety, theoretical and computational studies would typically involve the following steps:

Quantum Mechanical Calculations: For each significant conformer, the ECD spectrum is calculated using quantum mechanical methods.

Spectral Averaging: The calculated spectra of all conformers are averaged based on their relative populations to generate the final theoretical ECD spectrum.

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimental ECD spectrum to assign the absolute stereochemistry.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its predicted spectroscopic properties. The successful application of these computational methods is highly dependent on the specific molecular structure and the accuracy of the computational level of theory employed.

Advanced Analytical Techniques in the Research of 2 1 Aminoethyl N,n Dimethylaniline

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy techniques are indispensable for studying chiral molecules as they respond differently to left and right circularly polarized light. This differential interaction provides information on the absolute configuration and the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful method for the rapid determination of enantiomeric excess (ee) and absolute configuration of chiral primary amines like 2-(1-aminoethyl)-N,N-dimethylaniline. nih.govrsc.orgnsf.gov The principle often involves the formation of a new chiral entity by reacting the analyte with a chiral or achiral reagent to produce diastereomeric complexes or derivatives that have distinct CD signals. utexas.edunih.gov

A common strategy involves the use of a chiral host or sensor molecule which, upon binding to the enantiomers of the amine, forms diastereomeric host-guest complexes. rsc.orgutexas.edu These complexes exhibit unique CD spectra, particularly in the UV-Vis region, allowing for differentiation. For instance, a multi-component assembly can be formed by mixing the chiral amine with an enantiopure chiral diol (like BINOL) and a boronic acid derivative. rsc.orgutexas.edu The resulting chiral structures produce distinct CD signals for each enantiomer of the amine, enabling not only the determination of the absolute configuration but also the rapid quantification of the enantiomeric excess. rsc.org

Another approach involves the formation of metal complexes. The chiral amine can be derivatized, for example, by condensation with an aldehyde to form an imine, which then coordinates to a metal center like Copper(I) complexed with a chiral ligand such as BINAP. nih.gov The resulting diastereomeric metal-ligand charge-transfer (MLCT) complexes yield CD signals with different amplitudes, which can be correlated to the enantiomeric composition of the amine. nih.gov

Table 1: Illustrative CD Data for Enantiomeric Excess Determination of a Chiral Amine

| Sample (%ee of R-enantiomer) | CD Signal Amplitude (mdeg) at λmax | Calculated %ee |

|---|---|---|

| 100% (R) | +25.0 | 100% |

| 75% (R) | +18.8 | 75.2% |

| 50% (R) | +12.5 | 50.0% |

| 25% (R) | +6.2 | 24.8% |

| 0% (Racemic) | 0.0 | 0.0% |

| 50% (S) | -12.6 | -50.4% |

| 100% (S) | -25.1 | -100.4% |

This table illustrates the linear relationship between the CD signal intensity and the enantiomeric excess of a chiral amine sample after derivatization, a principle directly applicable to this compound.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, measuring the differential absorption of left and right circularly polarized IR light by a chiral molecule. nih.gov This technique is exceptionally powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution without the need for crystallization. americanlaboratory.comnih.gov

The methodology involves measuring the experimental VCD spectrum of the molecule, typically in a solvent like deuterated chloroform (B151607) (CDCl₃), and comparing it to a theoretical spectrum. americanlaboratory.comschrodinger.com The theoretical spectrum is calculated ab initio using Density Functional Theory (DFT) for a specific enantiomer (e.g., the R-enantiomer). nih.gov If the experimental spectrum's major bands match the sign and relative intensity of the calculated spectrum, the absolute configuration is confirmed as the one used in the calculation. americanlaboratory.com If the experimental spectrum is an mirror image of the calculated one, the molecule has the opposite absolute configuration. americanlaboratory.com

For this compound, VCD analysis would involve measuring the spectrum in the ~900-2000 cm⁻¹ fingerprint region. The comparison between the experimental spectrum and the DFT-calculated spectrum for one of its enantiomers would provide a definitive assignment of its absolute stereochemistry. cam.ac.uk Modeling of solvent effects and potential intermolecular interactions, such as hydrogen bonding, can be crucial for achieving a good match between experimental and theoretical spectra. schrodinger.com

Advanced Mass Spectrometry for Reaction Monitoring and Complex Formation

Advanced mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI-MS), is a vital tool for real-time reaction monitoring and for studying non-covalent interactions. unibo.itresearchgate.net

For a compound like this compound, ESI-MS is highly effective for monitoring its synthesis, for instance, via the reductive amination of 2-acetyl-N,N-dimethylaniline. The high sensitivity and speed of MS allow for the direct analysis of crude reaction mixtures to track the consumption of reactants and the formation of the product and any intermediates or byproducts. waters.com This technique can rapidly provide qualitative and quantitative information, helping to optimize reaction conditions. The direct capture and identification of short-lived reactive intermediates, such as radical cations or iminium cations in reactions involving tertiary amines, have been successfully demonstrated using online electrochemical MS setups. rsc.org

Furthermore, native ESI-MS is used to study the formation of non-covalent complexes. Since this compound can act as a ligand, its interaction with metal ions or other molecules can be observed directly. The mass of the intact complex is measured, confirming the stoichiometry and composition of the species formed in solution. This is crucial for understanding its behavior in coordination chemistry and supramolecular assemblies.

Table 2: ESI-MS Data for Monitoring a Hypothetical Synthesis of the Target Compound

| Reaction Time (min) | Detected Species | m/z (calc.) | m/z (obs.) | Relative Intensity (%) |

|---|---|---|---|---|

| 0 | Starting Material [M+H]+ | 164.1070 | 164.1072 | 100 |

| 30 | Starting Material [M+H]+ | 164.1070 | 164.1071 | 45 |

| 30 | Product [M+H]+ | 165.1229 | 165.1231 | 55 |

| 120 | Starting Material [M+H]+ | 164.1070 | 164.1073 | <5 |

| 120 | Product [M+H]+ | 165.1229 | 165.1230 | >95 |

This table simulates the monitoring of the conversion of 2-acetyl-N,N-dimethylaniline (M=163.22 g/mol ) to this compound (M=164.24 g/mol ) via ESI-MS.

Multi-dimensional NMR Techniques for Stereochemical Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural elucidation of organic molecules. Multi-dimensional NMR techniques are essential for the unambiguous assignment of the complex structure of this compound and for probing its stereochemistry and dynamic behavior. nih.govrsc.org

Standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons. researchgate.net For a detailed assignment, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons, for example, within the ethyl group and along the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule, such as linking the N-methyl protons to the aromatic ring or the ethyl group protons to the aromatic C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's 3D structure, conformation, and the relative stereochemistry of the chiral center.

Dynamic NMR (DNMR) spectroscopy can be used to study conformational dynamics, such as the rotation around single bonds or the interconversion between different conformers, by analyzing changes in the NMR lineshape at different temperatures. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in CDCl₃

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Phenyl C1 | C | - | ~151.0 | - |

| Phenyl C2 | C | - | ~135.0 | - |

| Phenyl C3-C6 | CH | ~6.7-7.3 | ~112-129 | H(ethyl), H(NMe₂) |

| N(CH₃)₂ | CH₃ | ~2.6-2.9 | ~40.5 | C1 (Phenyl) |

| CH(NH₂) | CH | ~4.0-4.2 | ~50.0 | C2 (Phenyl), C(CH₃) |

| CH-CH₃ | CH₃ | ~1.3-1.5 | ~23.0 | C(CHNH₂) |

| NH₂ | NH₂ | ~1.5-2.0 (broad) | - | - |

Note: These are estimated values based on data for N,N-dimethylaniline and its derivatives. nih.govchemicalbook.com Actual values require experimental verification.

X-ray Absorption and Emission Spectroscopy for Metal Complex Characterization

As a bidentate ligand with two nitrogen donor atoms (the primary amine and the dimethylamino group), this compound can form stable complexes with various transition metals. X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for elucidating the geometric and electronic structure of the metal center in such complexes. rsc.orgcalstate.edu

X-ray Absorption Near Edge Structure (XANES) , the region at and just above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing metal atom. calstate.edu For a copper complex of this compound, the position of the Cu K-edge would shift to higher energy upon oxidation (e.g., from Cu(I) to Cu(II)), providing a clear indication of the metal's oxidation state. rsc.orgbohrium.com The shape and intensity of pre-edge features can also reveal information about the coordination environment (e.g., tetrahedral vs. square planar vs. octahedral).

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations well above the absorption edge. Analysis of the EXAFS region provides precise information about the local structure around the metal center, including the type of neighboring atoms, their coordination number, and the precise metal-ligand bond distances. calstate.edu For a complex with this ligand, EXAFS could determine the Cu-N bond lengths for both the primary amine and tertiary amine nitrogens.

X-ray Emission Spectroscopy (XES) , particularly valence-to-core (VtC) XES, provides complementary information about the electronic structure. rsc.orgbohrium.com VtC-XES probes the character of the occupied molecular orbitals and is sensitive to the nature of the ligand atoms. This can help quantify the degree of covalency in the metal-ligand bonds, offering deeper insight into the electronic interactions between the metal and the this compound ligand. researchgate.net

Table 4: Hypothetical EXAFS Fitting Results for a [Cu(II)(this compound)₂]²⁺ Complex

| Scattering Path | Coordination Number (N) | Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Cu-N (primary amine) | 2 | 2.01 | 0.0045 |

| Cu-N (tertiary amine) | 2 | 2.08 | 0.0051 |

| Cu-C (first shell) | 4 | 2.95 | 0.0070 |

This table provides a plausible set of structural parameters that could be obtained from an EXAFS analysis of a copper complex with the title ligand, based on typical Cu-N bond lengths. acs.org

Challenges and Future Directions in 2 1 Aminoethyl N,n Dimethylaniline Research

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally benign and sustainable synthetic methodologies. For derivatives of N,N-dimethylaniline, this includes the exploration of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the development of one-pot syntheses. For instance, a direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) has been developed. This method utilizes a Raney-Ni® catalyst and involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to aniline (B41778), and subsequent N-methylation of aniline. researchgate.netrsc.org In this process, methanol serves as a hydrogen source, an alkylating agent, and a solvent, leading to a high yield of N,N-dimethylaniline of up to 98%. researchgate.netrsc.org

Another avenue for greener synthesis is the use of more environmentally friendly methylating agents and catalysts. Research has shown the effectiveness of carbon-supported Ruthenium nanoparticles (Ru/C) as a heterogeneous catalyst for the selective N-dimethylation of various functional amines using formaldehyde (B43269). nih.gov This method is applicable to a broad spectrum of amines, including aromatic and aliphatic ones, and offers operational simplicity and good functional group compatibility. nih.gov

Biocatalysis presents a powerful tool for the sustainable synthesis of chiral amines. mdpi.comnih.gov The use of enzymes, such as transaminases, can offer high enantioselectivity and milder reaction conditions compared to traditional chemical methods. mdpi.comnih.gov The application of biocatalytic cascades, involving enzymes like transaminases or reductive aminases, can further enhance the efficiency and sustainability of amine synthesis. researchgate.net While not yet specifically demonstrated for 2-(1-aminoethyl)-N,N-dimethylaniline, the potential for biocatalytic routes to produce such chiral amines from corresponding ketones is a significant area for future research. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| One-pot synthesis from nitrobenzene and methanol | Uses Raney-Ni® catalyst; methanol as hydrogen source, alkylating agent, and solvent. | High yield, atom economy. researchgate.netrsc.org |

| Ru/C catalyzed N-dimethylation | Heterogeneous catalyst; uses formaldehyde as a C1 source. | Broad substrate scope, catalyst recyclability. nih.gov |

| Biocatalysis | Use of enzymes like transaminases. | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.comnih.gov |

Exploration of Novel Catalytic Transformations and Ligand Design

Derivatives of this compound, particularly its chiral variants, are promising candidates for ligands in asymmetric catalysis. The design of novel ligands is crucial for the development of new catalytic transformations with high efficiency and selectivity.

Chiral N-(tert-Butyl)-N-methylaniline type ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net The development of nonsymmetrical modular P,N-ligands has also been a significant advancement, often outperforming traditional C2-symmetric ligands in various metal-catalyzed reactions. nih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to suit specific catalytic processes. nih.gov

The concept of "scaffolding ligands" has emerged as a novel strategy in enantioselective catalysis. These ligands covalently and reversibly bind to the substrate, acting like a chiral auxiliary while being used in catalytic amounts. This approach has been successfully applied to the enantioselective hydroformylation of allylic amines to produce β-amino-aldehydes with good yields and high enantioselectivity. nih.gov

Furthermore, the development of chiral N-heterocyclic carbene (NHC) ligands has opened new avenues in catalysis. Gold complexes with chiral NHC ligands have shown unique reactivity in activating carbon-carbon multiple bonds, enabling a variety of enantioselective transformations. mdpi.com The design of such ligands based on the this compound scaffold could lead to novel and highly effective catalysts.

| Ligand Type | Catalytic Application | Key Advantages |

| Chiral N-(tert-Butyl)-N-methylaniline type | Palladium-catalyzed asymmetric allylic alkylation. | High enantioselectivity. researchgate.net |

| Nonsymmetrical modular P,N-ligands | Various metal-catalyzed reactions. | Tunable properties, superior performance to symmetric ligands. nih.gov |

| Chiral scaffolding ligands | Enantioselective hydroformylation. | Combines features of chiral auxiliaries and catalytic ligands. nih.gov |

| Chiral N-heterocyclic carbenes | Gold-catalyzed transformations. | Unique activation of multiple bonds. mdpi.com |

Integration into Advanced Functional Materials

The unique electronic and structural properties of N,N-dimethylaniline derivatives make them attractive building blocks for the creation of advanced functional materials. Their integration into polymers and metal-organic frameworks (MOFs) could lead to materials with novel optical, electronic, and catalytic properties.

The incorporation of N,N-dimethylaniline moieties into polymer backbones can influence the material's properties. For example, poly(N,N-dimethylaniline-formaldehyde) supported on silica-coated magnetic nanoparticles has been developed as a retrievable catalyst for green synthesis. researchgate.net The functionalization of polymer networks, such as poly(hydromethylsiloxane), with aniline derivatives can also impart specific functionalities. mdpi.com

Metal-organic frameworks (MOFs) are a class of porous crystalline materials with tunable structures and properties. The use of functionalized organic linkers is a key strategy in designing MOFs for specific applications. nih.gov Incorporating ligands based on the this compound scaffold into MOF structures could create materials with chiral recognition capabilities, or with active sites for catalysis. The integration of MOFs with polymers to form mixed-matrix membranes is another promising area, where the functional groups on the MOF can enhance the compatibility and performance of the composite material. nsf.gov

Further Mechanistic Insights into Complex Organic Reactions

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic methods and for the rational design of new catalysts and reactions.

Recent studies have provided insights into the ortho-selective C-H addition of N,N-dimethyl anilines to alkenes, a reaction catalyzed by a cationic half-sandwich yttrium complex. rsc.org Density Functional Theory (DFT) calculations suggest that the reaction proceeds through an intramolecular C-H activation via a σ-bond metathesis pathway, which is the rate-determining step. rsc.org

The study of proton-transfer reactions of N,N-dimethylaniline cation radicals provides fundamental knowledge about the reactivity of these species, which is relevant in various photochemical and electrochemical processes. acs.org Kinetic and mechanistic studies of the reactions of substituted anilines, for instance with chloramine T, help in elucidating the role of substituents on the reaction rates and pathways. utmb.edu

Furthermore, mechanistic investigations into N-N bond formation reactions, such as the synthesis of 2-substituted indazolones from primary amines and nitrosos, offer valuable insights into the formation of nitrogen-containing heterocycles. organic-chemistry.org Understanding the factors that control regioselectivity, such as in the meta-metallation of N,N-dimethylaniline, is also of great importance for synthetic chemists. beilstein-journals.org

| Reaction Type | Mechanistic Insight | Significance |

| Ortho-selective C-H addition | Intramolecular C-H activation via σ-bond metathesis is the rate-determining step. rsc.org | Enables the synthesis of a new family of tertiary aniline derivatives. rsc.org |

| Proton-transfer of cation radicals | Elucidates the fundamental reactivity of these species. acs.org | Important for understanding photochemical and electrochemical reactions. |

| Reactions of substituted anilines | Reveals the influence of substituents on reaction kinetics and mechanisms. utmb.edu | Allows for the prediction and control of reaction outcomes. |

| N-N bond formation | Provides understanding of the synthesis of nitrogen heterocycles. organic-chemistry.org | Important for the synthesis of pharmaceutically relevant compounds. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(1-aminoethyl)-N,N-dimethylaniline, and how do reaction conditions influence yield?

- The compound is synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., [Pd(allyl)Cl]₂) paired with air-stable P,N ligands like 2-(di-1-adamantylphosphino)-N,N-dimethylaniline. Optimizing ligand-to-catalyst ratios (e.g., 0.5–0.02 mol% Pd) and solvents (e.g., hexafluoro-2-propanol) can enhance yields up to 74% . Reaction temperature (80–110°C) and choice of base (e.g., NaOtBu) are critical for minimizing side reactions like dehalogenation.

Q. How can spectroscopic techniques validate the structure of this compound?

- 1H/13C-NMR : Confirm the presence of dimethylamino (δ 2.8–3.1 ppm) and aminoethyl groups (δ 1.2–1.5 ppm for CH₂). IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1500 cm⁻¹). HRMS (ESI) with [M+H]⁺ peaks (e.g., m/z 265.1434) validates molecular weight .

Q. What are the primary applications of this compound in catalysis?

- It serves as a ligand precursor in cross-coupling reactions (e.g., aryl chloride amination) due to its electron-rich dimethylamino group, which stabilizes Pd intermediates. Applications include synthesizing pharmaceuticals and agrochemicals with functional group tolerance (ketones, esters, halogens) .

Advanced Research Questions

Q. How do computational methods (DFT/HF) predict the electronic properties of this compound?

- Density Functional Theory (DFT) with 6-31G(d) basis sets calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), correlating with experimental UV-Vis absorption spectra. Solvent effects (e.g., acetonitrile) are modeled using Polarizable Continuum Model (PCM) .

Q. What experimental strategies resolve contradictions in metabolic pathway data for this compound?

- Contradictions arise between in vitro (microsomal N-oxidation) and in vivo (urinary hydroxylation) studies. Use isotope labeling (e.g., ¹⁴C) to track metabolites and enzyme-specific inhibitors (e.g., flavin-containing monooxygenase inhibitors) to isolate pathways. Compare species-specific metabolism in hepatocytes (rat vs. human) to identify interspecies variability .

Q. How does ligand modification impact catalytic efficiency in Pd-mediated reactions?

- Steric bulk (e.g., adamantyl vs. tert-butyl groups) on the phosphine ligand affects turnover frequency (TOF). Ligands with ortho-dimethylamino groups enhance Pd center stability by preventing β-hydride elimination. Kinetic studies (e.g., Eyring plots) quantify activation barriers for oxidative addition/reductive elimination steps .

Methodological Guidance

Designing experiments to assess photostability under photocatalytic conditions

- Use transient absorption spectroscopy (λex = 355–400 nm) to monitor excited-state lifetimes. Quenching studies with Stern-Volmer analysis (e.g., N,N-dimethylaniline as a quencher) measure bimolecular rate constants (kq ~ 1.2 × 10⁹ M⁻¹s⁻¹) .

Optimizing chromatographic separation of metabolites

- Employ HPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Use enzymatic deconjugation (glucuronidase/sulfatase) to hydrolyze phase II metabolites (e.g., N-methyl-4-aminophenol sulfate) .

Safety and Handling

Q. What precautions are necessary due to acute toxicity risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.